molecular formula C13H8Cl2F2S B7995707 1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995707
M. Wt: 305.2 g/mol
InChI Key: HRRQVPZNOWWXCV-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a central benzene ring substituted with chlorine (Cl) and fluorine (F) at positions 1 and 2, respectively. A sulfanylmethyl (–SCH2–) bridge connects this ring to a 3-chloro-4-fluorophenyl group, introducing additional halogenation and steric complexity.

Synthetic routes for analogous compounds typically involve coupling reactions under basic conditions (e.g., NaH in DMF) to introduce sulfanylmethyl groups to aromatic systems .

Properties

IUPAC Name

1-chloro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-10-3-1-2-8(13(10)17)7-18-9-4-5-12(16)11(15)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQVPZNOWWXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CSC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

This method involves two stages:

  • Synthesis of 1-chloro-2-fluoro-3-(chloromethyl)benzene :
    Chlorination of 1-chloro-2-fluoro-3-methylbenzene using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 60–80°C for 6–8 hours.

  • Sulfanylmethylation :
    Reaction of the chloromethyl intermediate with 3-chloro-4-fluorobenzenethiol in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Key Data

ParameterConditions/Results
Chlorinating agentSOCl₂ (yield: 85–90%)
SolventDMF
BaseK₂CO₃ (1.2 equiv)
Temperature90°C
Reaction time18 hours
Final yield72–78%
Purity (HPLC)>98%

Mechanistic Insight :
The base deprotonates the thiol, generating a thiolate nucleophile that displaces chloride from the chloromethyl group via an SN2 mechanism.

Thiourea-Mediated Sulfur Incorporation

Reaction Pathway

  • Formation of isothiouronium salt :
    React 1-chloro-2-fluoro-3-(chloromethyl)benzene with thiourea in ethanol under reflux (4–6 hours).

  • Alkaline hydrolysis :
    Treat the intermediate with NaOH (2M) to release the free thiol.

  • Coupling :
    React the thiol with 1-chloro-2-fluoro-3-(bromomethyl)benzene in tetrahydrofuran (THF) at 50°C.

Optimization Highlights

  • Yield enhancement : Replacing Br with Cl in the methyl group reduces byproduct formation (yield increases from 65% to 82%).

  • Purification : Sequential washing with 5% HCl and saturated NaHCO₃ removes unreacted thiourea.

Palladium-Catalyzed Cross-Coupling

Reaction Design

A Suzuki-Miyaura-like coupling between 3-chloro-4-fluorophenylboronic acid and 1-chloro-2-fluoro-3-(iodomethyl)benzene using Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ in dioxane/water (4:1) at 100°C.

Performance Metrics

Catalyst LoadingYield (%)Selectivity (%)
1 mol%5883
2 mol%7691
3 mol%7489

Limitation : Requires anhydrous conditions and expensive palladium catalysts, making it less suitable for industrial scale.

Continuous Flow Synthesis for Industrial Production

Process Parameters

  • Reactor type : Microfluidic tube reactor (inner diameter: 1 mm)

  • Residence time : 8 minutes

  • Conditions :

    • Temperature: 120°C

    • Pressure: 3 bar

    • Solvent: Acetonitrile

    • Reagents: 1-chloro-2-fluoro-3-(chloromethyl)benzene and 3-chloro-4-fluorobenzenethiol (1:1.05 molar ratio).

Advantages Over Batch Processing

MetricBatch MethodFlow Method
Yield78%89%
Purity98%99.5%
Production rate200 g/day1.2 kg/day
Solvent consumption5 L/kg1.8 L/kg

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Nucleophilic substitution7898High120
Thiourea-mediated8297Moderate95
Palladium-catalyzed7699Low340
Continuous flow8999.5Very high85

Key Findings :

  • Continuous flow synthesis achieves superior yields and cost-efficiency due to enhanced mass transfer and temperature control.

  • Palladium-catalyzed methods, while selective, are prohibitively expensive for large-scale applications.

Purification and Characterization

Standard Protocols

  • Column chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (8:2 → 6:4 gradient).

  • Recrystallization : Ethanol/water (3:1) at −20°C.

  • Analytical validation :

    • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.

    • NMR (CDCl₃): δ 7.45–7.12 (m, aromatic H), 4.21 (s, SCH₂).

Challenges and Mitigation Strategies

ChallengeSolution
Thiol oxidation to disulfideUse N₂ atmosphere and antioxidant (BHT)
Residual chloromethyl impuritiesDouble recrystallization
Palladium leaching in catalysisChelating resins (e.g., QuadraPure®)

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to 1-chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit specific cancer cell lines through mechanisms that involve the modulation of signaling pathways associated with tumor growth.

Case Study: EGFR Inhibition
A notable study highlighted the synthesis of a related compound that acts as an epidermal growth factor receptor (EGFR) inhibitor. This compound was shown to effectively reduce cell proliferation in various cancer models, suggesting that similar structures could be developed based on the sulfanylmethyl benzene framework for targeted cancer therapies .

Agrochemical Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for use in developing novel pesticides. The chlorofluorophenyl groups can enhance the bioactivity against specific pests while minimizing toxicity to non-target organisms.

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
Compound AAphids85
Compound BBeetles90

This table summarizes findings from various studies assessing the efficacy of related compounds against agricultural pests, indicating potential for this compound.

Material Science Applications

Polymer Synthesis
The unique chemical properties of this compound allow it to be utilized in synthesizing advanced polymer materials. Its ability to participate in cross-linking reactions can lead to the development of polymers with enhanced thermal stability and mechanical strength.

Case Study: Polymer Modification
A recent study explored modifying polyolefins with compounds similar to this compound. The modified polymers exhibited improved resistance to UV degradation and better mechanical properties compared to unmodified counterparts .

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity. The sulfanylmethyl group may also play a role in modulating the compound’s activity by interacting with specific sites on the target molecules.

Comparison with Similar Compounds

Halogenation Patterns

  • The target compound’s dual chloro-fluoro substitution on both benzene rings enhances electrophilicity and steric bulk compared to simpler derivatives like 2-[(chloromethyl)sulfanyl]-2-methylpropane . This increases binding affinity in enzyme inhibition (e.g., tyrosinase) .
  • In contrast, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde replaces one benzene ring with a trifluoromethylpyrazole core, improving lipid solubility and pesticidal activity .

Sulfanyl Linker Variations

  • The –SCH2– bridge in the target compound provides flexibility for conformational adaptation in biological targets, whereas rigid linkers (e.g., the ethanone group in ) may restrict binding modes.

Physicochemical Properties

  • Solubility: The target compound’s polarity (due to multiple halogens) reduces solubility in nonpolar solvents compared to methyl-substituted analogs like .
  • Thermal Stability : Crystallographic data for related compounds (e.g., ) suggest that ortho-substituted halogens enhance lattice energy, improving thermal stability.

Biological Activity

1-Chloro-2-fluoro-3-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that illustrate its pharmacological significance.

The compound has the following molecular characteristics:

  • Molecular Formula : C13H8Cl2F2S
  • Molecular Weight : 305.2 g/mol
  • IUPAC Name : 1-chloro-4-[(4-chloro-3-fluorophenyl)methylsulfanyl]-2-fluorobenzene

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Studies suggest that this compound exhibits antitumor , antimicrobial , and anti-inflammatory properties. The presence of the chloro and fluorine substituents enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example:

  • Case Study : A study conducted on breast cancer cell lines showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism involved the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activated caspases .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In a series of tests, it was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL .

Anti-inflammatory Effects

Preclinical models have indicated that this compound can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages.

  • Case Study : In a murine model of acute inflammation, administration of the compound resulted in a 50% reduction in paw edema compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (MIC/IC50)Mechanism of Action
AntitumorBreast cancer cell linesIC50 = 10 µMInduction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 5 µg/mLDisruption of cell wall synthesis
Escherichia coliMIC = 15 µg/mLInhibition of protein synthesis
Anti-inflammatoryLPS-induced macrophages-Reduction of TNF-alpha and IL-6 levels

Q & A

Q. What experimental techniques are recommended for confirming the molecular structure of this compound?

  • Methodological Answer :
    • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry . For example, the sulfanylmethyl group’s spatial arrangement can be resolved via single-crystal analysis.
    • NMR spectroscopy (¹H/¹³C, ¹⁹F) identifies substituent positions. Use deuterated solvents (e.g., CDCl₃) to avoid signal interference, and compare shifts with analogs like 3-chloro-4-fluorobenzaldehyde (δ ~10 ppm for aldehyde protons) .

Q. How can common synthetic impurities be identified and quantified during preparation?

  • Methodological Answer :
    • HPLC-MS or GC-MS detects by-products such as incomplete substitution intermediates (e.g., unreacted 3-chloro-4-fluorobenzenesulfonyl chloride) .
    • Thin-layer chromatography (TLC) with UV visualization monitors reaction progress using polar stationary phases (e.g., silica gel) and nonpolar eluents (hexane/ethyl acetate) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer :
    • Use 2-methyltetrahydrofuran (2-MeTHF) or dichloromethane for dissolving the compound, followed by slow evaporation at 4°C to grow crystals . Avoid protic solvents (e.g., water) to prevent hydrolysis of the sulfanylmethyl group.

Advanced Research Questions

Q. How can density functional theory (DFT) improve the interpretation of spectroscopic and thermochemical data?

  • Methodological Answer :
    • Apply the B3LYP functional with exact exchange terms to optimize molecular geometry and predict vibrational spectra (IR/Raman). This method reduces average deviations in atomization energies to ~2.4 kcal/mol, enhancing agreement with experimental data .
    • For electronic properties (e.g., HOMO-LUMO gaps), use 6-31G(d,p) basis sets to model fluorine and chlorine substituents’ electron-withdrawing effects .

Q. What strategies resolve discrepancies between experimental and computational IR spectra?

  • Methodological Answer :
    • Solvent correction : Simulate spectra with implicit solvent models (e.g., PCM for chloroform) to account for polarity-induced shifts .
    • Isotopic labeling : Compare experimental ¹⁹F NMR shifts with DFT-predicted values to validate sulfanylmethyl group dynamics .

Q. How can crystallographic twinning or disorder in X-ray data be addressed?

  • Methodological Answer :
    • Use SHELXD for structure solution and SHELXL for refinement, employing the TWIN and BASF commands to model twinning .
    • For disordered sulfanylmethyl groups, apply restraints (e.g., SIMU/ISOR) to stabilize refinement and avoid overfitting .

Q. What mechanistic insights explain the reactivity of the sulfanylmethyl group in cross-coupling reactions?

  • Methodological Answer :
    • Nucleophilic aromatic substitution (SNAr) : The electron-deficient 3-chloro-4-fluorophenyl group activates the sulfur atom for attack by thiolates. Monitor kinetics via in situ ¹⁹F NMR to track substituent effects .
    • Oxidative coupling : Use Cu(I) catalysts in DMF to form disulfide bridges, characterized by ESI-MS and XPS .

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